molecular formula C6H6N2O3 B8806255 ethyl 3-oxo-3H-pyrazole-5-carboxylate CAS No. 408334-03-2

ethyl 3-oxo-3H-pyrazole-5-carboxylate

Cat. No. B8806255
M. Wt: 154.12 g/mol
InChI Key: ILNOSUPSMMAKNS-UHFFFAOYSA-N
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Patent
US07988740B2

Procedure details

3-carboxy-1H-pyrazol-5-one, for example, can thus be prepared by reacting diethyl oxalacetate with hydrazine to yield 3-(carboethoxy)-pyrazol-5-one, followed by refluxing in aqueous HCl solution to hydrolyze the ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][NH:6][C:7](=[O:9])[CH:8]=1)([OH:3])=[O:2].[C:10](OCC)(=O)[CH2:11]C(C(OCC)=O)=O.NN>>[C:1]([C:4]1[N:5]=[N:6][C:7](=[O:9])[CH:8]=1)([O:3][CH2:10][CH3:11])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1NNC(C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C=1N=NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.